molecular formula C8H10OS B1350883 2-Methyl-1-(thiophen-2-yl)propan-1-one CAS No. 36448-60-9

2-Methyl-1-(thiophen-2-yl)propan-1-one

Cat. No. B1350883
CAS RN: 36448-60-9
M. Wt: 154.23 g/mol
InChI Key: OTQCCAKDOPROBT-UHFFFAOYSA-N
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Scientific Research Applications

2-Methyl-1-(thiophen-2-yl)propan-1-one has been used in a variety of scientific research applications, including in vivo and in vitro studies. In vivo studies involve the use of this compound in animal models to study its effects on the body. In vitro studies involve the use of this compound in cell cultures to study its effects on cells.

Biological Activity

2-Methyl-1-(thiophen-2-yl)propan-1-one has been shown to have a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer activities. It has also been shown to have an inhibitory effect on the growth of certain bacteria and fungi.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of certain neurotransmitters. It has also been shown to have an effect on the production of certain hormones and the regulation of certain cellular processes.

Advantages and Limitations for Lab Experiments

2-Methyl-1-(thiophen-2-yl)propan-1-one has several advantages for use in laboratory experiments. It is easy to synthesize, is soluble in both water and organic solvents, and is not toxic at low concentrations. However, it is not very stable and is easily oxidized, so it should be stored in an airtight container and used as soon as possible.

Future Directions

The future directions for the use of 2-Methyl-1-(thiophen-2-yl)propan-1-one in scientific research are numerous. It could be used to study the effects of serotonin 5-HT2A and dopamine D2 receptor agonism and antagonism on the body. It could also be used to study the effects of its anti-inflammatory, anti-oxidant, and anti-cancer activities. Additionally, it could be used to study the effects of its inhibition of certain enzymes and its modulation of certain neurotransmitters on the body. Finally, it could be used to study the effects of its effect on the production of certain hormones and the regulation of certain cellular processes.

Safety and Hazards

The safety and hazards of “2-Methyl-1-(thiophen-2-yl)propan-1-one” are not explicitly stated in the sources. However, methiopropamine, a structurally related compound, has the potential for significant acute toxicity with cardiovascular, gastrointestinal, and psychotic symptoms .

Biochemical Analysis

Biochemical Properties

2-Methyl-1-(thiophen-2-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress response and inflammation . Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of various degradation products . These degradation products can have different biological activities, which can influence the overall effects of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it can cause toxic or adverse effects, including liver and kidney damage. The threshold effects observed in these studies indicate that there is a narrow therapeutic window for the safe use of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body. The metabolic pathways of this compound can influence its overall pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, it can be transported across cell membranes by specific transporters, such as organic anion transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) . These transporters play a crucial role in determining the localization and accumulation of this compound within different tissues.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It has been reported to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting signals and post-translational modifications of this compound can direct it to specific compartments or organelles, where it can exert its biological effects.

properties

IUPAC Name

2-methyl-1-thiophen-2-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-6(2)8(9)7-4-3-5-10-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQCCAKDOPROBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397521
Record name 2-Methyl-1-(thiophen-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36448-60-9
Record name 2-Methyl-1-(thiophen-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture containing thiophene (10.1 g, 120 mmol), isobutyric acid (8.8 g, 100 mmol) and 20 g of polyphosphoric acid was magnetically stirred at 75° C. for 2 hours. The reaction mixture was diluted with water (100 ml) and extracted with CH2Cl2 (2×). The combined organic extracts were washed with water, brine, dried (Na2SO4), filtered and concentrated under reduced pressure to yield a brown oil: 14 g (77%) GC-MS: M=154.0.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Aluminum chloride (4.75 g, 35.7 mmol, 3 eq) was diluted in ice cold dichloromethane (30 mL). Isobutyryl chloride (4 mL, 38 mmol, 3.2 eq) in dichloromethane (30 mL) was added to the aluminum chloride suspension at 0° C., and the mixture was stirred at 0° C. for 30 minutes. Thiophene (1 g, 11.9 mmol) was added as a solution in dichloromethane (30 mL) over 10 minutes. The reaction was stirred at 0° C. for 30 minutes, then at rt for 1 h. Bromine (0.65 mL, 12.6 mmol, 1.1 eq) was added dropwise at 0° C., and the reaction mixture was slowly warmed to rt overnight. The mixture was cooled to 0° C., and was carefully quenched by the dropwise addition of water. The reaction mixture was extracted with dichloromethane, and the combined organics washed with saturated aqueous sodium bicarbonate. The combined organics were then dried over sodium sulfate, filtered, and concentrated. The crude product was purified by isco combiflash, eluting with 0-10% ethyl acetate in hexanes to afford a slightly yellow oil (2.3 g, >100%).
Quantity
4.75 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0.65 mL
Type
reactant
Reaction Step Four
Name
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.